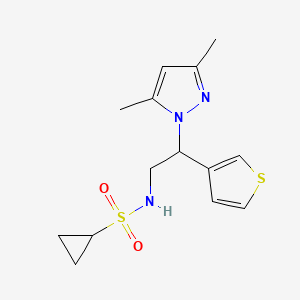

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide (hereafter referred to as the "target compound") is a sulfonamide derivative featuring a cyclopropane ring, a 3,5-dimethylpyrazole moiety, and a thiophen-3-yl group. The cyclopropane sulfonamide group enhances metabolic stability, while the pyrazole and thiophene rings contribute to π-π stacking and hydrogen-bonding interactions, which are often exploited in drug design .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S2/c1-10-7-11(2)17(16-10)14(12-5-6-20-9-12)8-15-21(18,19)13-3-4-13/h5-7,9,13-15H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAYJJCCNUEFOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNS(=O)(=O)C2CC2)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a cyclopropanesulfonamide moiety. Its molecular formula is with a molecular weight of 289.4 g/mol. The presence of the dimethylpyrazole and thiophene rings contributes to its pharmacological properties, enhancing interactions with biological targets.

Synthesis

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide typically involves several steps:

- Formation of the Pyrazole Ring : Synthesized from 1,3-diketones and hydrazine derivatives under acidic conditions.

- Thiophene Attachment : Achieved through cross-coupling reactions using thiophene derivatives.

- Cyclopropanesulfonamide Formation : Introduced by reacting sulfonyl chlorides with amines in the presence of bases.

This multi-step synthetic route allows for the precise construction of the target compound while enabling modifications for enhanced biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The mechanisms may include:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular pathways.

- Receptor Modulation : Binding to specific receptors may alter signaling pathways.

- Cell Membrane Interaction : Disruption of bacterial cell membranes if antimicrobial properties are present.

The presence of fluorine in related compounds has been shown to enhance metabolic stability and binding affinity, suggesting similar advantages for this compound.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of pyrazole derivatives against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound was tested against liver and lung carcinoma cell lines using the MTT assay. Results indicated significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like Cisplatin .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide | 5.35 | Liver |

| Cisplatin | 3.78 | Liver |

| N-(2-(3,5-dimethylpyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide | 8.74 | Lung |

| Cisplatin | 6.39 | Lung |

Antimicrobial Activity

The compound's potential antimicrobial effects were assessed by examining its ability to inhibit bacterial growth:

- Mechanistic Studies : Investigations revealed that the compound could disrupt bacterial cell membranes, leading to increased permeability and cell lysis.

Comparison with Similar Compounds

Structural and Molecular Features

The target compound shares core structural motifs with several analogs, as illustrated below:

*Hypothetically calculated based on structural similarity.

Key Differences and Implications

Sulfonamide Substituents: The target compound’s cyclopropanesulfonamide group distinguishes it from analogs with bulkier substituents (e.g., benzylthio-acetamide in or fluorophenyl-methanesulfonamide in ). Cyclopropane’s rigidity and small size may enhance binding selectivity and metabolic resistance compared to bulkier groups .

Pyrazole Modifications :

- The 3,5-dimethylpyrazole moiety is conserved across all analogs, suggesting its importance in maintaining structural integrity or target interaction. However, the position of sulfonamide attachment varies (e.g., pyrazole-4-sulfonamide in vs. ethyl-linked sulfonamide in the target compound).

Thiophene Orientation :

Pharmacological and Industrial Relevance

- Analogs with fluorinated groups (e.g., ) are often prioritized in drug development due to enhanced bioavailability .

Preparation Methods

Synthetic Routes for Key Intermediate Formation

Pyrazole Core Synthesis

The 3,5-dimethylpyrazole moiety is typically synthesized via cyclocondensation of acetylacetone with hydrazine hydrate. As demonstrated in the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone (CAS 87581-58-6), acetylacetone reacts with hydrazine hydrate at 0°C, followed by sodium carbonate-mediated alkylation with acyl bromides at 80°C. For the target compound, this method can be adapted by substituting phenyl acyl bromide with a thiophene-containing electrophile.

Thiophene Substitution Strategies

Introducing the thiophen-3-yl group necessitates electrophilic aromatic substitution or cross-coupling reactions. Patent WO2022056100A1 describes analogous couplings using Suzuki-Miyaura or Ullmann reactions for aryl-thiophene linkages. For instance, a brominated pyrazole intermediate could undergo palladium-catalyzed coupling with thiophen-3-ylboronic acid to install the thiophene ring.

Ethyl Linker Functionalization

The ethyl spacer connecting the pyrazole and sulfonamide groups is constructed via nucleophilic substitution. A primary amine, such as 2-amino-1-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(thiophen-3-yl)ethane, is generated by reducing a nitrile precursor or through Gabriel synthesis. This amine serves as the nucleophile for subsequent sulfonamide formation.

Sulfonamide Coupling and Cyclopropane Installation

Cyclopropanesulfonyl Chloride Preparation

Cyclopropanesulfonyl chloride, the sulfonating agent, is synthesized by chlorosulfonation of cyclopropane using chlorosulfonic acid. This reagent must be freshly prepared due to its hygroscopic nature and reactivity.

Sulfonamide Bond Formation

The amine intermediate reacts with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine or pyridine. Reaction conditions from analogous sulfonamide syntheses (e.g., 6-(trifluoromethyl)nicotinamide derivatives) suggest optimal yields at 0–5°C in dichloromethane or THF. Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion, with reaction times of 4–6 hours.

Reaction Optimization and Mechanistic Insights

Temperature and Solvent Effects

- Low-Temperature Control : Maintaining temperatures below 10°C during sulfonylation minimizes side reactions such as sulfonate ester formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates but may increase hydrolysis risks. Dichloromethane balances reactivity and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.